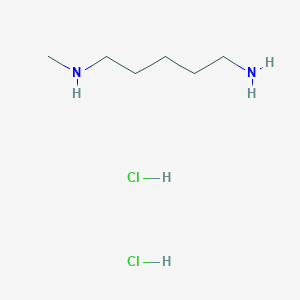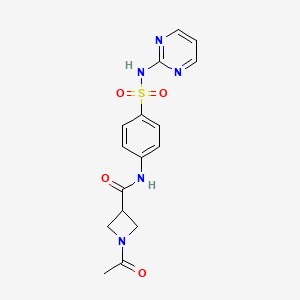
1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a pyrimidin-2-yl group, a sulfamoyl group, and a carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the acetyl group might undergo nucleophilic acyl substitution, and the sulfamoyl group might participate in reactions with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities
A study detailed the synthesis of new pyrimidine-azetidinone analogues and investigated their antioxidant, antimicrobial, and antitubercular activities. These compounds were evaluated against bacterial, fungal strains, and Mycobacterium tuberculosis, suggesting their potential as leads for designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Fluorescence Binding with Bovine Serum Albumin (BSA)
Research on p-hydroxycinnamic acid derivatives, including a compound structurally related to the one , explored their interaction with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This interaction is crucial for understanding the pharmacokinetic properties and bioavailability of such compounds (Meng et al., 2012).
Anticancer and Anti-5-Lipoxygenase Agents
Another study synthesized a series of pyrazolopyrimidines derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship analysis of these compounds provided insights into their therapeutic potential against cancer and inflammation-related disorders (Rahmouni et al., 2016).
Herbicide Development
A rational design study based on bioactive conformation analysis of pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors integrated techniques such as molecular docking and 3D quantitative structure-activity relationship (QSAR) modeling. This research aimed at developing herbicides by identifying the bioactive conformation of pyrimidinylthiobenzoates, demonstrating the compound's utility in agricultural chemistry (He et al., 2007).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been reported to show significant antitumor activity , suggesting that this compound may interact with its targets to inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant antitumor activity , suggesting that this compound may have similar effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-acetyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-11(22)21-9-12(10-21)15(23)19-13-3-5-14(6-4-13)26(24,25)20-16-17-7-2-8-18-16/h2-8,12H,9-10H2,1H3,(H,19,23)(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSAUZAQKAZUTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
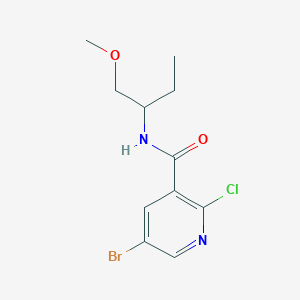

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
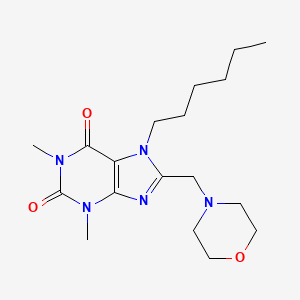
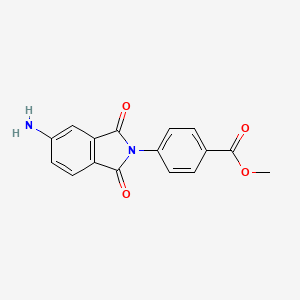
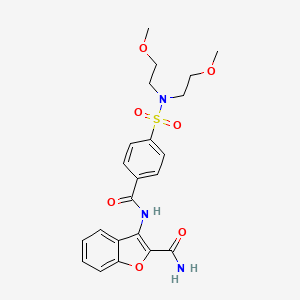


![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)
